molecular formula C11H10N2O3S B2945003 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide CAS No. 1396855-50-7

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2945003
CAS No.: 1396855-50-7
M. Wt: 250.27
InChI Key: RIOFYWZGYFDCNG-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyranothiazole core fused with a furan carboxamide moiety. Its structure combines a bicyclic pyrano[4,3-d]thiazole system (6,7-dihydro-4H configuration) linked to a furan-2-carboxamide group.

The compound’s safety profile highlights significant hazards: it is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Strict handling protocols are mandated, including inert gas storage, moisture protection, and personal protective equipment (PPE) .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10(8-2-1-4-16-8)13-11-12-7-3-5-15-6-9(7)17-11/h1-2,4H,3,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFYWZGYFDCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in the presence of ethanol and triethylamine[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to yield the desired product[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide has shown potential biological activity, including antimicrobial properties. It can be used in the development of new antibiotics and other therapeutic agents.

Medicine: The compound's biological activity makes it a candidate for drug development. Research is ongoing to explore its potential use in treating various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Modifications

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
  • Structure : Features a thiazole ring substituted with a 4-methoxyphenyl group and a hydrazine-linked azepine system.
  • Activity : Demonstrates cardioprotective effects by reducing smooth muscle contractile responses to hypoxia. Outperforms reference drugs Levocarnitine and Mildronate in efficacy .
  • Key Difference: The azepine-hydrazine-thiazole scaffold diverges from the pyrano[4,3-d]thiazole-furan system, suggesting distinct molecular targets.
N-[6,7-dihydroxy-5-(hydroxymethyl)-pyrano[3,2-d]thiazol-2-yl]-5-(trifluoromethylphenyl)furan-2-carboxamide
  • Structure: Contains additional hydroxyl and hydroxymethyl groups on the pyranothiazole core and a trifluoromethylphenyl substituent on the furan ring.
  • Molecular weight: 257.34 g/mol .
  • Key Difference : Fluorination introduces environmental persistence concerns (H412: harmful to aquatic life) .
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine
  • Structure : Simplest analog, lacking the furan carboxamide group.
  • Use : Likely serves as a building block for synthesizing derivatives like the target compound. Lower molecular weight (153.22 g/mol) and reduced complexity may limit therapeutic utility .

Biological Activity

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on current research findings.

  • Molecular Formula : C14_{14}H13_{13}N2_2O2_2S
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 1421477-48-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Methods may include the reaction of hydrazonoyl halides with various amines under controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Lines Tested :
    • Breast (MCF-7)
    • Colon (HCT-116)
    • Prostate (PC-3)
  • Methodology : The antiproliferative activities were evaluated using the MTT assay technique, comparing results against doxorubicin as a reference drug.
  • Findings : Compounds derived from similar structures exhibited promising antiproliferative activity against these cancer cell lines, suggesting that modifications in the thiazole ring can enhance efficacy .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties :

  • Target Strains : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The presence of electron-withdrawing groups in the compound enhances its antibacterial activity by affecting membrane permeability and inhibiting bacterial growth .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that:

  • Electron-Withdrawing Groups : These groups significantly enhance biological activity.
  • Substituent Positioning : The position of substituents on the thiazole ring is crucial for maintaining activity against various targets .

Case Studies

Several case studies have documented the biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antimalarial Activity : A series of thiazole derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating that structural modifications can lead to enhanced potency .
  • Anticonvulsant Properties : Thiazole-integrated compounds have shown promising anticonvulsant activity in various models, suggesting their potential for neurological applications .

Data Table: Summary of Biological Activities

Biological ActivityTested CompoundTargetMethodResults
AnticancerN-(6,7-dihydro...)MCF-7, HCT-116, PC-3MTT AssayPromising antiproliferative activity
AntibacterialSimilar Thiazole DerivativesS. aureus, E. coliIn Vitro AssaysEffective against both strains
AntimalarialThiazole DerivativesP. falciparumIn Vitro AssaysSignificant potency observed
AnticonvulsantThiazole AnaloguesNeurological ModelsIn Vivo StudiesNotable anticonvulsant effects

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